(5E)-1-acetyl-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
(5E)-1-acetyl-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidinone core, a thioxo group, and a benzylidene moiety substituted with methoxy and pentyloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-acetyl-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the thioxo group and the benzylidene moiety. Common reagents used in these reactions include acetyl chloride, methoxybenzaldehyde, and pentyloxybenzaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-acetyl-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzylidene derivatives
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-acetyl-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-acetyl-5-[3-methoxy-4-(butyloxy)benzylidene]-2-thioxoimidazolidin-4-one: Similar structure with a butyloxy group instead of a pentyloxy group.
(5E)-1-acetyl-5-[3-methoxy-4-(hexyloxy)benzylidene]-2-thioxoimidazolidin-4-one: Similar structure with a hexyloxy group instead of a pentyloxy group.
Uniqueness
The uniqueness of (5E)-1-acetyl-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxoimidazolidin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyloxy group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
Molecular Formula |
C18H22N2O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
(5E)-1-acetyl-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H22N2O4S/c1-4-5-6-9-24-15-8-7-13(11-16(15)23-3)10-14-17(22)19-18(25)20(14)12(2)21/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,22,25)/b14-10+ |
InChI Key |
FBIRQYZBICUQIP-GXDHUFHOSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N2C(=O)C)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N2C(=O)C)OC |
Origin of Product |
United States |
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